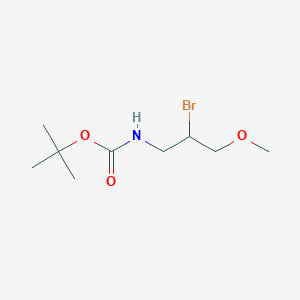

tert-butyl N-(2-bromo-3-methoxypropyl)carbamate

Description

Propriétés

IUPAC Name |

tert-butyl N-(2-bromo-3-methoxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7(10)6-13-4/h7H,5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTCECKIIYBAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(COC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Carbamate Formation via Nucleophilic Substitution

Method Overview:

The initial step involves the formation of the carbamate core by reacting tert-butyl chloroformate (Boc anhydride) with a suitable amine precursor, such as 2-bromo-3-methoxypropylamine. This reaction typically proceeds under basic conditions to facilitate nucleophilic attack on the electrophilic carbonyl carbon of Boc anhydride.

- Dissolve 2-bromo-3-methoxypropylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Add a base such as triethylamine or sodium bicarbonate to neutralize the generated HCl.

- Slowly add tert-butyl chloroformate dropwise at 0°C to control exothermicity.

- Stir the mixture at room temperature for several hours until completion, monitored via TLC or NMR.

- Work-up involves washing with water, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield tert-butyl N-(2-bromo-3-methoxypropyl)carbamate.

Research Findings:

This approach aligns with standard carbamate synthesis protocols outlined in organic synthesis literature, ensuring high purity and yield.

Halogenation and Functionalization

Method Overview:

The bromination at the 2-position of the propyl chain can be achieved via selective halogenation using N-bromosuccinimide (NBS) under radical conditions, or through electrophilic substitution if the precursor contains suitable activating groups.

- Dissolve the carbamate in a suitable solvent such as carbon tetrachloride or DCM.

- Add NBS and a radical initiator like azobisisobutyronitrile (AIBN).

- Reflux the mixture under inert atmosphere to promote selective bromination at the desired position.

- After completion, quench the reaction, extract, and purify via chromatography.

Research Findings:

This method provides regioselectivity and control over halogenation, as demonstrated in related aromatic and aliphatic halogenation reactions.

Methoxy Group Introduction

Method Overview:

The methoxy group at the 3-position can be introduced via nucleophilic substitution or methylation reactions, depending on the precursor's functional groups.

- If starting from a hydroxyl precursor, methylation can be performed using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate.

- Alternatively, direct substitution with methoxide ions in a polar aprotic solvent like DMSO or DMF can be employed.

Research Findings:

The methylation of alcohols or phenols using methyl iodide is well-documented and provides high yields with minimal side reactions.

Final Assembly and Purification

Method Overview:

The final compound is purified via column chromatography, recrystallization, or preparative HPLC to ensure high purity suitable for subsequent applications.

Research Findings:

Purification techniques are critical for obtaining compounds with high purity, especially for complex molecules like this compound, which are often used as intermediates in medicinal chemistry and material science.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The carbamate synthesis via nucleophilic substitution is robust, with high yields reported when using dry, inert conditions and controlled addition of reagents.

- Halogenation strategies must be regioselective; radical bromination with NBS is preferred for selective substitution at the desired position.

- Methylation reactions are straightforward, with methyl iodide providing efficient methylation of hydroxyl groups.

- Purification is essential to remove residual reagents and byproducts, ensuring the compound's suitability for further synthetic steps or biological testing.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: tert-Butyl N-(2-bromo-3-methoxypropyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, tetrahydrof

Activité Biologique

tert-butyl N-(2-bromo-3-methoxypropyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various therapeutic contexts.

- Chemical Name : this compound

- Molecular Formula : CHBrNO

- Molecular Weight : 303.16 g/mol

- Structure : The compound features a tert-butyl group, a carbamate moiety, and a bromo-methoxy substituted propyl chain.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenylthiazoles containing tert-butyl groups have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. These compounds often demonstrate low minimum inhibitory concentrations (MICs), indicating potent antibacterial effects .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 1a | MRSA | 4 |

| 20 | C. difficile | 4 |

| 18 | E. coli | Moderate |

The mechanism by which this compound exerts its effects is likely linked to its ability to penetrate bacterial membranes effectively due to its hydrophobicity and steric bulk. This property enhances its interaction with bacterial cell wall synthesis pathways, ultimately leading to cell lysis and death .

3. Pharmacokinetics and ADME Properties

Pharmacokinetic studies reveal that the compound is well-absorbed with high gastrointestinal absorption rates. It also exhibits favorable blood-brain barrier permeability, suggesting potential neuropharmacological applications. The compound acts as a substrate for certain cytochrome P450 enzymes (notably CYP1A2 and CYP2C19), which may influence its metabolism and efficacy in vivo .

| Parameter | Value |

|---|---|

| GI Absorption | High |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2, CYP2C19 |

| Log Kp (skin permeation) | -5.35 cm/s |

| Log Po/w (iLOGP) | 2.88 |

Case Studies

Several studies have investigated the efficacy of related compounds in clinical settings:

- Study on MRSA Infections : A recent clinical trial evaluated a series of carbamate derivatives against MRSA strains, demonstrating that certain modifications to the side chains significantly enhanced antibacterial activity while maintaining low toxicity profiles in human cell lines .

- Toxicity Assessment : In vitro studies showed that compounds with similar structures maintained high cell viability (over 90%) in MCF-7 breast cancer cells at concentrations significantly above their MICs, indicating a favorable safety profile .

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Key Carbamate Derivatives

Key Observations:

Substituent Position and Reactivity :

- The target compound’s 2-bromo and 3-methoxy substituents contrast with tert-butyl N-(3-bromo-2-hydroxy-1-phenylpropyl)carbamate , where bromine is at position 3, and a phenyl group enhances steric bulk. The phenyl derivative may exhibit reduced nucleophilic substitution reactivity due to steric hindrance.

- Compared to tert-butyl N-(2-azidopropyl)carbamate , the azide group enables click chemistry applications, whereas the bromine in the target compound favors cross-coupling or substitution reactions.

Methoxy groups, as in the target compound, enhance lipophilicity and stability against oxidation. The ketone in tert-butyl N-(2-methoxy-3-oxopropyl)carbamate offers a site for condensation or reduction reactions, unlike the bromine-methoxy combination in the target compound.

Stereochemical Considerations :

- Cyclopentyl carbamates with stereospecific hydroxy groups (e.g., (1R,2S)-configured derivatives ) highlight the role of stereochemistry in biological activity, a factor less relevant in the target compound’s linear propyl chain.

Purity and Commercial Availability

PharmaBlock Sciences lists several carbamates with 95% purity, such as tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate , suggesting industry standards for high-purity intermediates.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(2-bromo-3-methoxypropyl)carbamate, and how do reaction conditions influence yield?

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- tert-Butyl group: δ ~1.4 ppm (9H, singlet) in ¹H NMR; δ ~28 ppm (C(CH₃)₃) in ¹³C NMR.

- Methoxy protons: δ ~3.3 ppm (3H, singlet) .

- Bromo-methylene: δ ~3.5–3.7 ppm (2H, multiplet) and δ ~40–45 ppm in ¹³C NMR .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~1250 cm⁻¹ (C-O-C, methoxy) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and methoxy groups influence reactivity in cross-coupling reactions?

Methodological Answer: The bromo group acts as a leaving site in Suzuki or Buchwald-Hartwig couplings, while the methoxy group directs electrophilic substitution. Challenges include:

- Steric hindrance : The tert-butyl carbamate and methoxy groups reduce accessibility for Pd catalysts. Use bulky ligands (e.g., XPhos) to enhance selectivity .

- Electronic effects : The electron-withdrawing carbamate destabilizes transition states. Optimize with Pd(OAc)₂ and K₃PO₄ in toluene/water (1:1) at 80°C .

- Competing pathways : Monitor by LC-MS to detect debromination or methoxy cleavage side products .

Q. What strategies resolve contradictions in reported stability data for this compound under acidic vs. basic conditions?

Methodological Answer: Discrepancies arise from solvent choice and substituent sensitivity:

- Acidic conditions (TFA/DCM) : The tert-butyl group is cleaved at RT, but the methoxy group stabilizes the intermediate. Use 20% TFA for 30 minutes to avoid over-degradation .

- Basic conditions (NaOH/MeOH) : The bromo substituent may hydrolyze to hydroxy derivatives. Stabilize with 0.1 M NaOH at 0°C and short reaction times (<1 hour) . Validation : Conduct kinetic studies (UV-Vis at 254 nm) and compare with DFT calculations to model degradation pathways .

Q. How is X-ray crystallography applied to confirm the molecular geometry of this compound?

Methodological Answer:

- Crystallization : Use slow vapor diffusion (hexane/EtOAc) to grow single crystals. The bromo group often induces anisotropic packing .

- Data collection : Employ SHELX-97 for structure solution and SHELXL for refinement. Key metrics: R1 < 0.05, wR2 < 0.12 .

- ORTEP visualization : Confirm bond angles (C-Br: ~1.9 Å, C-O: ~1.4 Å) and dihedral angles between carbamate and methoxy groups .

Application-Oriented Questions

Q. How is this compound utilized as a protected intermediate in peptide-mimetic drug synthesis?

Methodological Answer: The carbamate acts as an amine-protecting group in kinase inhibitor synthesis:

- Deprotection : Use HCl/dioxane (4 M, RT, 2 hours) to cleave Boc without affecting methoxy or bromo groups .

- Case study : In a 2025 study, the deprotected amine was coupled with a boronic ester to generate a proteolysis-targeting chimera (PROTAC) with IC₅₀ = 12 nM .

Q. What computational methods predict the solvolysis kinetics of this compound in protic solvents?

Methodological Answer:

- DFT/MD simulations : Use Gaussian 16 with B3LYP/6-31G* to model transition states. The bromo group increases activation energy (ΔG‡ ≈ 25 kcal/mol) compared to non-halogenated analogs .

- Solvent effects : PCM models show methanol stabilizes charged intermediates, accelerating solvolysis by 30% vs. THF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.